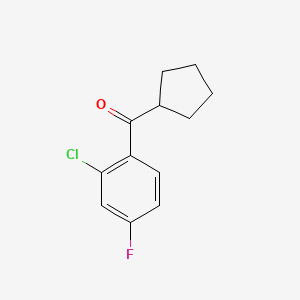

2-Chloro-4-fluorophenyl cyclopentyl ketone

Description

Significance of Halogenated Aromatic Ketone Scaffolds in Synthetic Chemistry

Halogenated aromatic ketones are a cornerstone in synthetic chemistry, valued for their utility as versatile intermediates in the construction of more complex molecules. The incorporation of halogen atoms—such as fluorine, chlorine, and bromine—into an aromatic ketone scaffold imparts unique chemical properties that chemists can exploit. Aryl halides are crucial precursors for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The presence of halogens can significantly influence the biological activity of a molecule, a principle widely applied in medicinal chemistry. Halogenation can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netnih.gov Specifically, fluorine and chlorine are prevalent in many pharmaceutical compounds due to their ability to modulate electronic properties and lipophilicity. nih.gov

Furthermore, α-halo aromatic ketones are particularly important building blocks. nih.gov The halogen atom at the alpha position to the carbonyl group acts as a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of a diverse range of nitrogen, sulfur, and oxygen-containing heterocycles, which are common motifs in pharmacologically active compounds. nih.govglobethesis.com The controlled introduction and subsequent reaction of halogens on aromatic ketone frameworks thus provide a powerful and flexible strategy for the synthesis of valuable chemical entities. globethesis.com

Structure

3D Structure

Propriétés

IUPAC Name |

(2-chloro-4-fluorophenyl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO/c13-11-7-9(14)5-6-10(11)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURHZRHNUVMLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642575 | |

| Record name | (2-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-70-3 | |

| Record name | (2-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Fluorophenyl Cyclopentyl Ketone

Grignard Reaction Pathways for Aryl Cyclopentyl Ketones

The Grignard reaction represents a powerful and versatile method for the formation of carbon-carbon bonds, making it a cornerstone of organic synthesis. Its application in the synthesis of aryl cyclopentyl ketones, specifically 2-Chloro-4-fluorophenyl cyclopentyl ketone, involves the nucleophilic addition of a Grignard reagent to a suitable electrophile.

Reaction of Halogenated Benzonitriles with Cyclopentyl Magnesium Bromide Reagents

A prominent Grignard-based synthesis of this compound involves the reaction of 2-chloro-4-fluorobenzonitrile (B42565) with cyclopentylmagnesium bromide. pearson.com In this reaction, the highly polar carbon-magnesium bond in cyclopentylmagnesium bromide renders the cyclopentyl group nucleophilic. This nucleophile readily attacks the electrophilic carbon atom of the nitrile group in 2-chloro-4-fluorobenzonitrile. organicchemistrytutor.comjove.com

The initial nucleophilic addition leads to the formation of an intermediate imine anion, which is then hydrolyzed in an aqueous acidic workup to yield the final ketone product, this compound. jove.comlibretexts.org This method is particularly effective for synthesizing ketones from nitriles because the Grignard reagent adds only once to the nitrile, preventing the formation of tertiary alcohols that can occur with other carbonyl compounds. organicchemistrytutor.com

A novel synthetic route has also been identified involving the reaction of cyclopentanone (B42830) p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde (B119727), which serves as a precursor for forming the desired ketone. researchgate.netcolab.ws

Optimization of Reaction Parameters: Reagent Ratios, Solvent Systems (e.g., Tetrahydrofuran), and Temperature Control

The efficiency and yield of the Grignard synthesis of this compound are highly dependent on the careful control of several reaction parameters.

Reagent Ratios: The stoichiometry of the reactants is crucial. Typically, a slight excess of the Grignard reagent is used to ensure complete conversion of the benzonitrile. However, excessive amounts of the Grignard reagent can lead to side reactions and complicate the purification process.

Solvent Systems: The choice of solvent is critical for the formation and stability of the Grignard reagent. Anhydrous ethers are the most common solvents, with tetrahydrofuran (B95107) (THF) being frequently employed. THF is particularly effective at solvating the magnesium center of the Grignard reagent, which enhances its reactivity. The use of anhydrous conditions is imperative, as even trace amounts of water can quench the Grignard reagent, reducing the yield. youtube.com

Temperature Control: Grignard reactions are often exothermic and require careful temperature management. The initial formation of the Grignard reagent is typically performed at a controlled temperature, and the subsequent reaction with the nitrile may be carried out at low temperatures to minimize side reactions. dtu.dk Maintaining a low temperature during the addition of the nitrile to the Grignard reagent can help to control the reaction rate and improve the selectivity towards the desired ketone.

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent Ratio | Slight excess of Grignard reagent | Ensures complete consumption of the starting benzonitrile. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Effectively solvates the Grignard reagent, enhancing its reactivity and stability. |

| Temperature | Low temperature (e.g., 0 °C to -20 °C) during addition | Controls the exothermic reaction, minimizes side product formation, and improves selectivity. |

Mechanistic Insights into Grignard Addition and Hydrolytic Workup

The mechanism of the Grignard reaction with a nitrile to form a ketone proceeds in two main stages:

Nucleophilic Addition: The carbon atom of the cyclopentyl group in cyclopentylmagnesium bromide acts as a nucleophile and attacks the electrophilic carbon of the nitrile group in 2-chloro-4-fluorobenzonitrile. jove.com This results in the breaking of the carbon-nitrogen triple bond and the formation of a new carbon-carbon single bond. The immediate product of this step is a magnesium salt of an imine (an imine anion). organicchemistrytutor.comlibretexts.org

Hydrolytic Workup: The intermediate imine salt is stable in the anhydrous reaction mixture. masterorganicchemistry.com Upon the addition of an aqueous acid (such as hydrochloric acid), the imine is hydrolyzed. jove.comyoutube.com This process involves the protonation of the nitrogen atom, followed by the nucleophilic attack of water on the carbon atom. Subsequent proton transfers and elimination of ammonia (B1221849) lead to the formation of the final product, this compound. youtube.com

Friedel-Crafts Acylation Approaches to Aryl Cyclopentyl Ketones

The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones, involving the electrophilic aromatic substitution of an aromatic ring with an acyl group.

Historical Context and Challenges with Regioselectivity in Substituted Aromatic Systems

First discovered by Charles Friedel and James Mason Crafts in 1877, the Friedel-Crafts acylation has become a fundamental reaction in organic chemistry. libretexts.org However, when applied to substituted aromatic systems, such as the synthesis of this compound from 1-chloro-3-fluorobenzene (B165101), a significant challenge arises in controlling the regioselectivity of the reaction. researchgate.net

The chlorine and fluorine atoms on the benzene (B151609) ring are ortho, para-directing deactivators. The presence of these two different halogens complicates the prediction of the site of acylation. The incoming cyclopentylcarbonyl group can potentially add to several positions on the aromatic ring, leading to a mixture of isomers. The electronic and steric effects of the chloro and fluoro substituents influence the position of the electrophilic attack, and achieving high selectivity for the desired 2-chloro-4-fluorophenyl isomer can be difficult. alexandonian.com

Catalytic Systems (e.g., Lewis Acids) and Reaction Environment Considerations

The Friedel-Crafts acylation is catalyzed by Lewis acids, which serve to activate the acylating agent. masterorganicchemistry.com

Catalytic Systems: The most common Lewis acid catalyst used is aluminum chloride (AlCl₃). wikipedia.orgacs.org It coordinates with the acylating agent, typically cyclopentanecarbonyl chloride, to form a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion then attacks the aromatic ring. Other Lewis acids, such as ferric chloride (FeCl₃) and tin(IV) chloride (SnCl₄), can also be employed. acs.orgthermofisher.comprepchem.com The choice of catalyst can influence the reactivity and, to some extent, the regioselectivity of the reaction.

Reaction Environment: The reaction is typically carried out in an inert solvent, such as carbon disulfide or a chlorinated hydrocarbon, to prevent the solvent from competing in the acylation reaction. The reaction temperature can also be a critical factor in controlling the outcome, with lower temperatures often favoring the formation of a specific isomer. Anhydrous conditions are essential, as Lewis acids are highly sensitive to moisture.

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) | Activates the acylating agent to form a highly electrophilic acylium ion. |

| Solvent | Inert solvent (e.g., CS₂, CH₂Cl₂) | Prevents side reactions with the solvent and allows for better temperature control. |

| Temperature | Controlled, often low temperatures | Can influence the regioselectivity and minimize the formation of byproducts. |

Novel and Emerging Synthetic Routes for Analogous Ketones

While traditional methods like Friedel-Crafts acylation and Grignard reactions are common for synthesizing aryl ketones, research continues to explore novel pathways that offer improved efficiency, safety, or scalability. These emerging routes often focus on alternative starting materials or innovative process technologies to overcome the limitations of classical methods.

A novel synthetic process has been identified for producing analogous aryl cyclopentyl ketones, which circumvents the need for organometallic reagents like Grignard reagents. nih.govcolab.ws This route utilizes cyclopentanone p-toluenesulfonylhydrazone and an appropriate benzaldehyde (B42025) derivative, such as 2-chlorobenzaldehyde, as key starting materials. nih.gov

The validation of this pathway highlights a significant development, providing an alternative to more established methods. nih.govcolab.ws This tosylhydrazone-mediated synthesis represents a departure from the use of cyclopentylmagnesium bromide and 2-chlorobenzonitrile, which are typical in Grignard-based protocols. The reaction of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde was confirmed through the analysis of materials seized from an illicit laboratory, where these chemicals were identified alongside the final product, 2-chlorophenyl cyclopentyl ketone. nih.gov This discovery is crucial for law enforcement and forensic practitioners as it broadens the scope of monitored starting materials for regulated substances. nih.gov

Table 1: Comparison of Precursors in Traditional vs. Novel Synthesis

| Synthetic Route | Cyclopentyl Source | Aryl Source | Key Reaction Type |

|---|---|---|---|

| Grignard Reaction | Cyclopentylmagnesium bromide | 2-Chlorobenzonitrile | Nucleophilic addition |

| Novel Condensation | Cyclopentanone p-toluenesulfonylhydrazone | 2-Chlorobenzaldehyde | Condensation/Rearrangement |

In the pursuit of greener and more efficient chemical manufacturing, continuous flow technology has emerged as a powerful tool for the synthesis of ketones. researchgate.netnih.govuni-muenchen.de This approach offers significant advantages over traditional batch processing, including enhanced control over reaction parameters like temperature and time, improved safety when handling reactive intermediates, and greater scalability. uni-muenchen.deacs.org

Continuous flow systems have been successfully employed for the multi-step synthesis of α-halo ketones, which are important building blocks for various pharmaceuticals. acs.org In one example, a fully continuous process was developed to produce an α-chloro ketone from the corresponding N-protected amino acid in an 87% isolated yield, demonstrating the robustness and efficiency of the system over several hours of operation. acs.org Another application involves the synthesis of ketones from carbon dioxide and organometallic reagents (organolithium or Grignard), where the flow process significantly suppresses the formation of undesired byproducts compared to batch conditions. researchgate.netnih.gov

The benefits of continuous flow synthesis include:

Enhanced Safety: Minimizes the handling and accumulation of hazardous reagents like diazomethane. acs.org

Improved Control: Precise management of reaction time and temperature leads to higher selectivity and reduced byproduct formation. researchgate.netmt.com

Scalability: Facilitates easier scaling from laboratory to industrial production.

Efficiency: Can significantly reduce reaction times and increase throughput. acs.org

Impurity Profiling and Control in Synthetic Preparations

Impurity profiling is a critical aspect of chemical synthesis, aimed at the detection, identification, and quantification of unwanted substances that may be present in the final product. mt.compharmatutor.orgsimsonpharma.com These impurities can arise from various sources, including starting materials, intermediates, side reactions, or degradation. pharmatutor.orgmedwinpublishers.com Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in active pharmaceutical ingredients (APIs). mt.compharmatutor.org

In the synthesis of aryl ketones via methods like the Friedel-Crafts acylation, several side reactions can lead to the formation of impurities. science-revision.co.ukorganic-chemistry.org The reaction involves an acylating agent (an acyl chloride or acid anhydride) and a Lewis acid catalyst. science-revision.co.ukwikipedia.org

Common byproducts can originate from:

Side Reactions: Unwanted reactions between starting materials, intermediates, or reagents can lead to byproducts. pharmatutor.org Dimerization or polymerization of reactants or products can occur under certain conditions.

Overreaction: In Friedel-Crafts acylation, the ketone product is generally deactivated toward further substitution, which minimizes polyacylation. science-revision.co.ukorganic-chemistry.org However, in related alkylation reactions, polyalkylation is a significant issue. masterorganicchemistry.com

Reagent-Related Impurities: If an acid anhydride (B1165640) is used as the acylating agent, a carboxylic acid is generated as a byproduct. science-revision.co.ukyoutube.com For instance, the reaction of benzene with ethanoic anhydride produces acetophenone (B1666503) and ethanoic acid. science-revision.co.uk While often easily separable, this adds a purification step.

The structures of impurities are often elucidated using a combination of chromatographic and spectroscopic techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). mt.comnih.gov

Ensuring the purity and reproducibility of the synthesis of this compound requires careful control of reaction conditions and effective purification methods. For high-boiling, thermally sensitive, or air-sensitive compounds, vacuum distillation is a highly effective purification technique. rochester.eduquora.com

By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is significantly lowered. rochester.edumuohio.edu This is advantageous because it allows for distillation at lower temperatures, which prevents the thermal decomposition of the target compound. rochester.eduquora.com For many organic compounds, distillation at pressures around 0.1 mmHg is appropriate, allowing them to boil in a manageable temperature range of 45 °C to 180 °C. rochester.edu

A typical vacuum distillation setup includes:

A round-bottom flask containing the crude product.

A distillation head with a thermometer.

A condenser.

A receiving flask.

A connection to a vacuum source (e.g., a vacuum pump). rochester.edu

Care must be taken to use glassware free of cracks to prevent implosion under vacuum. rochester.edu The process effectively separates the desired ketone from non-volatile impurities, residual starting materials, and high-boiling byproducts, leading to a product of high purity. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chlorobenzaldehyde |

| 2-Chlorobenzonitrile |

| 2-Chlorophenyl cyclopentyl ketone |

| Acetic acid |

| Acetic anhydride |

| Acetophenone |

| Aluminum chloride |

| Benzene |

| Cyclopentanone |

| Cyclopentanone p-toluenesulfonylhydrazone |

| Cyclopentylmagnesium bromide |

| Diazomethane |

| Ethanoic acid |

| Ethanoic anhydride |

| N-protected amino acid |

| α-chloro ketone |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 Fluorophenyl Cyclopentyl Ketone

Carbonyl Group Reactivity

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the foundation for its characteristic reactions.

The most fundamental reaction of the ketone's carbonyl group is nucleophilic addition. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electron-deficient carbonyl carbon. This attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate by a weak acid, such as water, yields an alcohol. libretexts.org

The general mechanism involves the nucleophile approaching the trigonal planar carbonyl carbon, leading to a change in hybridization from sp² to sp³. masterorganicchemistry.comlibretexts.org The reactivity of ketones in these reactions is generally lower than that of aldehydes due to steric hindrance from the two attached R-groups (in this case, the cyclopentyl and the 2-chloro-4-fluorophenyl groups) and electronic effects. libretexts.org

Table 1: General Mechanism of Nucleophilic Addition to a Ketone

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. The C=O pi bond breaks, and the electrons move to the oxygen atom. |

| 2. Intermediate Formation | A tetrahedral alkoxide intermediate is formed. The carbon's hybridization changes from sp² to sp³. |

| 3. Protonation | The negatively charged oxygen atom is protonated by an acid source (e.g., H₂O) to yield the final alcohol product. |

Ketones are readily reduced to secondary alcohols. This transformation is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com

When 2-chloro-4-fluorophenyl cyclopentyl ketone is treated with sodium borohydride, the BH₄⁻ ion serves as a source of hydride, which attacks the carbonyl carbon. chemguide.co.uk This leads to the formation of the corresponding secondary alcohol, (2-chloro-4-fluorophenyl)(cyclopentyl)methanol. Lithium aluminum hydride is a more powerful reducing agent and can also be used for this transformation.

Table 2: Common Reducing Agents for Ketones

| Reagent | Formula | Typical Solvent | Product from Ketone |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Alcohols (e.g., Methanol, Ethanol) | Secondary Alcohol |

Ketones are generally resistant to oxidation under mild conditions because they lack the hydrogen atom on the carbonyl carbon that aldehydes possess. libretexts.org However, strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize ketones. This process is typically destructive, involving the cleavage of carbon-carbon bonds adjacent to the carbonyl group. libretexts.orglibretexts.org

The oxidation of this compound with a potent oxidant like potassium permanganate can lead to the cleavage of the molecule, resulting in the formation of carboxylic acid derivatives. This type of reaction proceeds under harsh conditions, such as elevated temperatures, and breaks the bond between the carbonyl carbon and the cyclopentyl or aromatic ring. libretexts.orgyoutube.com

Cyclopentyl Ring Reactivity

The reactivity of the cyclopentyl ring in this compound is significantly influenced by the adjacent carbonyl group. The α-hydrogens (hydrogens on the carbons next to the C=O group) are acidic and can be removed to form an enol or enolate, which serves as a key intermediate in many reactions.

Alpha-Halogenation and Subsequent Functionalization Pathways

The position alpha (α) to the carbonyl group in ketones is readily halogenated due to its ability to form an enol in acidic solution or an enolate in basic solution. wikipedia.org For this compound, the α-carbons on the cyclopentyl ring are the primary sites for this reaction.

Under acidic conditions, the reaction proceeds through an enol intermediate. The process is typically catalyzed by an acid, and the rate-determining step is the formation of this enol. libretexts.orglibretexts.org The rate of halogenation is dependent on the concentration of the ketone and the acid but is independent of the halogen's concentration. libretexts.org This means that chlorination, bromination, and iodination all occur at the same rate for a given ketone. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. The electron-rich double bond of the enol then attacks the electrophilic halogen (e.g., Br₂). libretexts.orgyoutube.com

In basic media, the reaction involves the formation of an enolate ion. Successive halogenations at the same carbon are often faster than the first because the electron-withdrawing effect of the first halogen increases the acidity of the remaining α-hydrogens. wikipedia.org

The resulting α-halo ketone is a versatile intermediate for further chemical transformations. leah4sci.com A primary functionalization pathway is dehydrohalogenation to introduce a double bond, forming an α,β-unsaturated ketone. This elimination reaction is typically carried out by heating with a non-nucleophilic, sterically hindered base like pyridine. libretexts.orglibretexts.org This process follows an E2 elimination mechanism and is an effective method for creating a C=C double bond conjugated with the carbonyl group. libretexts.org

Another significant pathway for α-halo ketones is their reaction with various nucleophiles. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This allows for the introduction of a wide range of functional groups at the α-position.

| Reaction | Reagents | Intermediate | Product Type | Key Features |

| Acid-Catalyzed α-Halogenation | Cl₂, Br₂, or I₂ in Acid (e.g., Acetic Acid) | Enol | α-Halo Ketone | Rate is independent of halogen concentration. libretexts.org Halogenation typically occurs at the more substituted α-carbon. wikipedia.org |

| Base-Promoted α-Halogenation | Cl₂, Br₂, or I₂ in Base (e.g., NaOH) | Enolate | α-Halo Ketone (often polyhalogenated) | Successive halogenations are faster. wikipedia.org Can lead to the haloform reaction for methyl ketones. youtube.com |

| Dehydrohalogenation | Pyridine, Heat | - | α,β-Unsaturated Ketone | Proceeds via an E2 elimination mechanism. libretexts.org |

| Nucleophilic Substitution | Various Nucleophiles (e.g., R₂NH, RO⁻) | - | α-Substituted Ketone | The α-carbon of the halo-ketone is a strong electrophilic site. nih.gov |

Potential for Ring Opening or Expansion Reactions in Related Ketones

While the cyclopentyl ring is generally stable, related ketone structures can undergo ring opening or expansion under specific conditions. These reactions often proceed through radical or cationic intermediates and can be valuable synthetic tools for accessing different ring systems. researchgate.netwikipedia.org

Ring Opening: Ring-opening reactions of cyclic ketones are less common than expansions or contractions but can be achieved. For instance, the ring-opening of strained rings like cyclopropanols, which are related to ketones, can be catalyzed by transition metals or promoted by single electron transfer oxidants. nih.gov These reactions often proceed via β-alkyl radical intermediates. nih.gov While not a direct reaction of the cyclopentyl ketone itself, transformations leading to strained intermediates in the vicinity of the ketone could potentially lead to ring cleavage.

Ring Expansion: Several named reactions are known to expand cyclic ketones by one or more carbons. These are valuable for synthesizing medium and large rings. researchgate.netwikipedia.org

Tiffeneau-Demjanov Rearrangement: This reaction sequence can expand a cyclic ketone by one carbon. wikipedia.orglibretexts.org The ketone is first converted to a cyanohydrin, which is then reduced to a 1-aminomethyl-cycloalkanol. Treatment of this amino alcohol with nitrous acid generates a diazonium ion, which rearranges with migration of a ring carbon to expand the ring, ultimately forming a larger cycloketone. wikipedia.orgsynarchive.com For a cyclopentyl ketone, this would lead to a cyclohexanone (B45756) derivative.

Dowd-Beckwith Ring Expansion: This radical-mediated reaction can expand β-ketoesters into larger cyclic ketones. researchgate.netwikipedia.org It involves the formation of an alkoxy radical that triggers a cascade of reactions including ring expansion. This method is capable of adding several carbons to a ring at once. wikipedia.org

| Reaction Type | Name | General Transformation | Intermediate | Potential Product from Cyclopentyl Ketone Derivative |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Cyclic Ketone → Homologous Cyclic Ketone | Diazonium ion, Carbocation | Cyclohexanone derivative |

| Ring Expansion | Dowd-Beckwith Reaction | β-Ketoester → Expanded Cyclic Ketone | Alkoxy radical | Larger cyclic ketone |

| Ring Opening | (Related to Cyclopropanols) | Cyclopropanol → β-Substituted Ketone | β-Alkyl radical | Acyclic keto compound |

Rearrangement Reactions Involving Ketone Scaffolds and Derivatives

Ketones and their derivatives, particularly α-halo ketones and oximes, are precursors for a variety of powerful rearrangement reactions. These reactions often involve the migration of a carbon or other group to an electron-deficient center, leading to significant skeletal reorganization.

Favorskii Rearrangement: This is a characteristic reaction of α-halo ketones with a base. organicreactions.orgacs.org For cyclic α-halo ketones, the Favorskii rearrangement results in a ring contraction. wikipedia.orgadichemistry.comscienceinfo.com The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (like hydroxide (B78521) or alkoxide). wikipedia.orgscienceinfo.com When 2-chloro-2-(2-chloro-4-fluorophenyl)cyclopentan-1-one (an alpha-halogenated derivative) is treated with a base such as sodium methoxide, it would be expected to undergo ring contraction to yield a methyl cyclobutanecarboxylate (B8599542) derivative. adichemistry.com This reaction is a synthetically useful method for preparing smaller, often strained, ring systems. organicreactions.orgddugu.ac.in

Beckmann Rearrangement: This reaction involves the acid-catalyzed transformation of an oxime into an amide or lactam. wikipedia.orgbyjus.com The oxime of this compound could be prepared by reacting the ketone with hydroxylamine. byjus.com Upon treatment with an acid catalyst (e.g., sulfuric acid, phosphorus pentachloride), the oxime would rearrange. wikipedia.org The group anti-periplanar to the hydroxyl group on the oxime migrates. wikipedia.orgrsc.org For a cyclic ketoxime, this rearrangement leads to an expanded ring containing a nitrogen atom, known as a lactam. wikipedia.orgunacademy.com This provides a pathway to convert the five-membered carbocyclic ring into a six-membered lactam.

Schmidt Reaction: The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.org This reaction also results in the insertion of a nitrogen atom into the ring, converting a cyclic ketone into a lactam. wikipedia.orgaakash.ac.in The mechanism involves the protonated ketone being attacked by the azide, followed by a rearrangement with the loss of dinitrogen gas (N₂). wikipedia.org Like the Beckmann rearrangement, this reaction could transform this compound into a six-membered lactam derivative. For unsymmetrical ketones, the regioselectivity of which carbon migrates can be an issue. acs.org

| Rearrangement | Starting Material Derivative | Reagents | Key Transformation | Product Type |

| Favorskii | α-Halo Ketone | Base (e.g., NaOH, NaOMe) | Ring Contraction | Carboxylic Acid or Ester wikipedia.orgnrochemistry.com |

| Beckmann | Oxime | Acid (e.g., H₂SO₄, PCl₅) | Ring Expansion with N-insertion | Lactam wikipedia.orgunacademy.com |

| Schmidt | Ketone | Hydrazoic Acid (HN₃), Strong Acid | Ring Expansion with N-insertion | Lactam wikipedia.orgchimia.ch |

Spectroscopic and Advanced Analytical Characterization of 2 Chloro 4 Fluorophenyl Cyclopentyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 2-Chloro-4-fluorophenyl cyclopentyl ketone, the ¹H NMR spectrum can be divided into two main regions: the aliphatic region, corresponding to the cyclopentyl group, and the aromatic region, for the substituted phenyl ring.

The protons of the cyclopentyl ring are expected to show complex multiplets in the upfield region of the spectrum, typically between 1.5 and 3.5 ppm. The methine proton alpha to the carbonyl group is anticipated to be the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the carbonyl group, likely appearing as a multiplet around 3.5 ppm. The remaining methylene (B1212753) protons of the cyclopentyl ring would appear as overlapping multiplets at higher fields.

The aromatic region is expected to display signals for the three protons on the 2-chloro-4-fluorophenyl ring. The electronic effects of the chloro and fluoro substituents, along with the carbonyl group, will influence their chemical shifts. The proton ortho to the fluorine and meta to the chlorine (at C5) would likely appear as a doublet of doublets. The proton ortho to the chlorine and meta to the fluorine (at C3) would also be expected to be a doublet of doublets. The proton meta to both the chlorine and fluorine (at C6) will likely present as a triplet or a more complex multiplet due to coupling with the other two aromatic protons. These aromatic protons are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Cyclopentyl -CH (alpha to C=O) | ~3.5 | Multiplet | N/A |

| Cyclopentyl -CH₂ | ~1.5 - 2.0 | Multiplets | N/A |

| Aromatic -H (C3) | ~7.3 - 7.5 | Doublet of Doublets | ³JH-H, ⁴JH-F |

| Aromatic -H (C5) | ~7.1 - 7.3 | Doublet of Doublets | ³JH-H, ³JH-F |

| Aromatic -H (C6) | ~7.6 - 7.8 | Doublet of Doublets | ³JH-H, ⁴JH-F |

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclopentyl ring.

The carbonyl carbon is the most deshielded and is expected to appear at a chemical shift of around 200 ppm. The aromatic carbons will resonate in the region of 115-165 ppm. The carbon bearing the fluorine atom (C4) will show a large one-bond carbon-fluorine coupling constant (¹JC-F), and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The carbon attached to the chlorine atom (C2) will also be deshielded. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents. The aliphatic carbons of the cyclopentyl ring will appear in the upfield region of the spectrum, typically between 25 and 45 ppm, with the carbon alpha to the carbonyl group being the most deshielded among them.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | ~200 | Singlet or Doublet (small ²JC-F) |

| Aromatic C1 (attached to C=O) | ~135 | Doublet (³JC-F) |

| Aromatic C2 (attached to Cl) | ~132 | Doublet (³JC-F) |

| Aromatic C3 | ~130 | Doublet (⁴JC-F) |

| Aromatic C4 (attached to F) | ~165 | Doublet (¹JC-F) |

| Aromatic C5 | ~118 | Doublet (²JC-F) |

| Aromatic C6 | ~128 | Doublet (²JC-F) |

| Cyclopentyl -CH (alpha to C=O) | ~45 | Singlet |

| Cyclopentyl -CH₂ | ~26, ~30 | Singlets |

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this fluorine signal is influenced by the electronic environment, including the presence of the ortho-chloro and para-carbonyl substituents. ucsb.edu The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants can provide further structural confirmation.

For unambiguous structural assignment and analysis of complex mixtures, advanced NMR techniques are invaluable.

2D-NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within a molecule. sdsu.edunih.govyoutube.com

COSY would reveal correlations between adjacent protons, helping to trace the connectivity within the cyclopentyl ring and the aromatic system.

HSQC would provide one-bond correlations between protons and their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting the cyclopentyl ketone moiety to the 2-chloro-4-fluorophenyl ring. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) : DOSY is a non-invasive NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govacs.orgresearchgate.net This technique would be particularly useful for analyzing the purity of a sample of this compound, as it can distinguish the target compound from impurities or residual starting materials without the need for physical separation. ox.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For ketones, this band typically appears in the region of 1680-1725 cm⁻¹. The exact position of the carbonyl stretch is influenced by both electronic and steric factors. The conjugation of the carbonyl group with the aromatic ring is expected to lower the stretching frequency. The presence of the cyclopentyl ring may introduce some ring strain, which could slightly increase the frequency. For a similar compound, o-chlorophenyl cyclopentyl ketone, an IR spectrum is available, which can serve as a reference. nist.gov The carbonyl stretch for this compound is predicted to be in the range of 1680-1700 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | Stretch | 1550 - 1600 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak |

| C-F | Stretch | 1200 - 1300 | Strong |

| C-Cl | Stretch | 700 - 800 | Strong |

Halogen-Aromatic and Aliphatic C-H Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its different components: the aliphatic cyclopentyl ring and the halogen-substituted aromatic ring.

The aliphatic C-H stretching vibrations of the cyclopentyl group typically appear in the region of 2960-2850 cm⁻¹. libretexts.org These absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the CH₂ groups of the ring. Additionally, C-H bending vibrations for these aliphatic groups can be observed in the fingerprint region, specifically around 1470-1450 cm⁻¹. pressbooks.pub

The aromatic C-H stretching vibrations of the 2-chloro-4-fluorophenyl ring are expected to produce absorption bands at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.org The substitution pattern on the benzene (B151609) ring also gives rise to characteristic C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region, which can help confirm the arrangement of substituents. Furthermore, the spectrum will feature strong absorption bands corresponding to the carbon-halogen bonds. The C-F stretch is typically strong and found in the 1250-1000 cm⁻¹ range, while the C-Cl stretch appears at lower frequencies, usually between 800 and 600 cm⁻¹.

A very strong and prominent absorption band for the carbonyl (C=O) group of the ketone is expected between 1715 cm⁻¹ and 1685 cm⁻¹, a region characteristic of aromatic ketones where conjugation to the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone. pressbooks.publibretexts.org

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C-H Stretch | Aliphatic (Cyclopentyl) | 2960 - 2850 |

| C=O Stretch | Aromatic Ketone | 1715 - 1685 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-H Bend | Aliphatic (Cyclopentyl) | 1470 - 1450 |

| C-F Stretch | Fluoroaromatic | 1250 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Pathway Analysis

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint.

For this compound (C₁₂H₁₂ClFO), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will be present at two mass units higher than the molecular ion peak, with an intensity of about one-third of the [M]⁺ peak.

The fragmentation of the molecular ion is predictable based on the structure. A primary and significant fragmentation pathway involves the cleavage of the bond between the carbonyl group and the cyclopentyl ring (alpha-cleavage). This would result in two key fragments:

The loss of the cyclopentyl radical (•C₅H₉), leading to the formation of the stable 2-chloro-4-fluorobenzoyl cation. This is often a base peak or a very prominent peak in the spectrum.

The formation of the cyclopentyl cation (C₅H₉⁺).

Further fragmentation of the 2-chloro-4-fluorobenzoyl cation can occur through the loss of carbon monoxide (CO) or the chlorine atom (•Cl). Analysis of these fragmentation pathways provides conclusive evidence for the compound's structure. researchgate.net

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [C₁₂H₁₂ClFO]⁺ | Molecular Ion ([M]⁺) | 226 |

| [C₁₂H₁₂³⁷ClFO]⁺ | Molecular Ion Isotope ([M+2]⁺) | 228 |

| [C₇H₃ClFO]⁺ | Loss of •C₅H₉ | 157 |

| [C₁₂H₁₂FO]⁺ | Loss of •Cl | 191 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to within 0.001 mass units). This precision allows for the determination of the elemental composition of the molecule, as each element has a unique exact mass. ccspublishing.org.cnpnnl.gov For this compound, with a molecular formula of C₁₂H₁₂ClFO, HRMS can distinguish its exact mass from other potential compounds having the same nominal mass.

The theoretical monoisotopic mass of C₁₂H₁₂³⁵ClFO can be calculated using the exact masses of the most abundant isotopes of its constituent elements. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong confirmation of the assigned molecular formula. ccspublishing.org.cnnih.gov

Table 3: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClFO |

| Theoretical Monoisotopic Mass | 226.05607 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This hybrid technique is ideal for separating volatile and thermally stable compounds like this compound from a mixture and identifying them. ccspublishing.org.cnnih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. nih.gov This allows for the positive identification of the main compound by matching its retention time and mass spectrum with a known standard. Furthermore, any impurities present in the sample can be separated, identified by their own mass spectra, and quantified, making GC-MS a crucial tool for purity assessment. caymanchem.com

Other Chromatographic and Spectroscopic Methods

Liquid Chromatography (LC) for Purity and Quantitative Analysis

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation, identification, and quantification of compounds. ccspublishing.org.cn It is well-suited for the analysis of this compound, especially for assessing purity and performing quantitative measurements in various matrices. caymanchem.com

In an HPLC analysis, the compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase. A common method would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is often achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light at specific wavelengths.

The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations, allowing the concentration of the compound in an unknown sample to be accurately determined. nih.gov

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In this compound, the primary chromophore is the substituted aromatic ring conjugated with the carbonyl group (C=O). This extended system of alternating single and double bonds (a conjugated π-system) is where the most significant electronic transitions occur. The key transitions observed for this type of molecule are the π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. elte.hu

The π→π* transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. These transitions are typically of high intensity (high molar absorptivity, ε) and are characteristic of conjugated systems. libretexts.org For this compound, the conjugation between the phenyl ring and the carbonyl group lowers the energy gap for this transition, causing it to absorb light at longer wavelengths compared to non-conjugated systems. elte.hu

The n→π* transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital. masterorganicchemistry.com These transitions are generally of much lower intensity (low molar absorptivity) than π→π* transitions and occur at longer wavelengths because less energy is required to promote a non-bonding electron. masterorganicchemistry.comyoutube.com

The presence of halogen substituents (chloro and fluoro groups) on the phenyl ring can influence the absorption maxima (λmax) through electronic effects, potentially causing a shift in the observed wavelengths. The analysis of the UV-Vis spectrum provides critical information about the electronic environment and the extent of conjugation within the molecule.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Relative Energy | Expected Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|---|

| π → π* | π (Bonding) → π* (Antibonding) | High | Shorter Wavelength (UV) | High (Strong) |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. For this compound, this analysis would also include chlorine, fluorine, and oxygen to experimentally verify its elemental composition. The results are then used to determine the compound's empirical formula—the simplest whole-number ratio of atoms in the molecule.

The molecular formula for this compound is C₁₂H₁₂ClFO . Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), fluorine (18.998 u), and oxygen (15.999 u). The total molecular weight of the compound is approximately 226.67 g/mol .

By subjecting a pure sample of the compound to combustion analysis or other elemental determination methods, the experimental mass percentages of each element are obtained. These experimental values are then compared against the theoretical percentages calculated from the proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence to confirm the compound's identity and purity, thereby validating its empirical and molecular formula.

Table 2: Theoretical Elemental Composition of this compound (C₁₂H₁₂ClFO)

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 63.59% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.34% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.64% |

| Fluorine | F | 18.998 | 1 | 18.998 | 8.38% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.06% |

| Total | | | | 226.678 | 100.00% |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Fluorophenyl Cyclopentyl Ketone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-4-fluorophenyl cyclopentyl ketone, these calculations would typically be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such organic molecules, providing reliable geometric and electronic data.

Conformational Analysis of the Cyclopentyl and Fluorophenyl Moieties

Similarly, the orientation of the 2-chloro-4-fluorophenyl group relative to the carbonyl group is defined by a dihedral angle. A relaxed potential energy scan, where this dihedral angle is systematically varied and the rest of the molecule's geometry is optimized at each step, would reveal the rotational energy barrier and the most stable rotational isomer (conformer). The results of such an analysis would likely indicate that the lowest energy conformation seeks to minimize steric hindrance between the cyclopentyl ring and the ortho-substituted chloro group on the phenyl ring.

Table 1: Representative Data from a Hypothetical Conformational Analysis (Note: This data is illustrative and not from actual calculations on this compound.)

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| A | 0° | 5.2 |

| B | 45° | 2.1 |

| C | 90° | 0.0 |

| D | 135° | 2.5 |

| E | 180° | 6.8 |

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map for this compound would show regions of negative potential (in red) localized around the electronegative oxygen, fluorine, and chlorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue) would be expected around the hydrogen atoms.

Table 2: Hypothetical Mulliken Atomic Charges (Note: This data is for illustrative purposes.)

| Atom | Charge (a.u.) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.62 |

| Cl | -0.18 |

| F | -0.25 |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying intermediates and transition states, and determining the factors that control reaction rates and product selectivity.

Transition State Analysis for Key Synthetic Steps

A common route for the synthesis of aryl ketones is the Friedel-Crafts acylation. For this compound, this would involve the reaction of 1-chloro-3-fluorobenzene (B165101) with cyclopentylcarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Computational analysis of this reaction would involve locating the transition state (TS) for the electrophilic aromatic substitution step. This is the highest energy point along the reaction coordinate and its structure reveals the geometry of the atoms as the new carbon-carbon bond is formed. Calculations would confirm the structure of the sigma complex (Wheland intermediate) and the subsequent proton transfer that restores aromaticity. The energy of this transition state is crucial for determining the reaction rate.

Energy Profiles of Reaction Pathways and Competing Processes

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile visualizes the energy changes that occur throughout the reaction and allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

Furthermore, computational studies can investigate competing reaction pathways. In the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene, the cyclopentylcarbonyl group could potentially add to different positions on the aromatic ring. By calculating the activation energies for each possible pathway, it is possible to predict the regioselectivity of the reaction and explain why the observed product is formed preferentially. The pathway with the lowest activation energy will be the most favorable.

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and identification. These predictions are often used in conjunction with experimental data to confirm the structure of a compound.

For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated. These calculations would predict the characteristic stretching frequency of the carbonyl group (C=O), typically expected in the range of 1680-1700 cm⁻¹, as well as vibrations associated with the C-Cl, C-F, and C-H bonds, and the phenyl and cyclopentyl rings.

Similarly, the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared to experimental NMR spectra to aid in the assignment of signals to specific atoms within the molecule.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This data is hypothetical and serves as an example of how such data would be presented.)

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: C=O Stretch | 1695 cm⁻¹ | 1690 cm⁻¹ |

| ¹³C NMR: C=O | 198.5 ppm | 197.8 ppm |

| ¹H NMR: H (alpha to C=O) | 3.15 ppm | 3.10 ppm |

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational models can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, offering a theoretical spectrum that can be compared with experimental data.

The calculation of proton and ¹³C NMR chemical shifts for ketones is influenced by several factors, including the electric field, magnetic anisotropy, and steric effects of the carbonyl group. researchgate.netscispace.com Theoretical studies on various cyclic ketones have enabled the development of models that can calculate the substituent chemical shifts (SCS) of the carbonyl group with a reasonable degree of accuracy. researchgate.netscispace.com For this compound, the chemical shifts of the cyclopentyl protons and carbons are significantly influenced by the anisotropic effect of the C=O bond. researchgate.netscispace.com

The aromatic protons and carbons of the 2-chloro-4-fluorophenyl ring are affected by the electronic properties of the halogen substituents and the ketone group. The chlorine atom at the 2-position and the fluorine atom at the 4-position exert both inductive and mesomeric effects, which modulate the electron density at different positions on the aromatic ring and, consequently, their NMR chemical shifts.

A hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on principles from computational studies of similar structures.

Table 1: Calculated NMR Data for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~198-205 |

| Aromatic C1 | - | ~130-135 |

| Aromatic C2 | - | ~132-137 (C-Cl) |

| Aromatic C3 | ~7.3-7.5 | ~115-120 (d, JCF) |

| Aromatic C4 | - | ~160-165 (d, JCF) |

| Aromatic C5 | ~7.1-7.3 | ~118-123 (d, JCF) |

| Aromatic C6 | ~7.8-8.0 | ~130-135 |

| Cyclopentyl Cα | ~3.0-3.3 | ~38-42 |

| Cyclopentyl Cβ | ~1.8-2.1 | ~26-30 |

Note: The values presented are estimates based on computational models for similar structures and are for illustrative purposes.

Simulated IR and UV-Vis Spectra

Computational methods can also simulate the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of this compound. These simulations are valuable for interpreting experimental spectra and understanding the vibrational and electronic properties of the molecule.

The simulated IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1680-1700 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituted phenyl ring. The spectrum would also feature bands corresponding to the C-Cl and C-F stretching vibrations, as well as the various C-H and C-C vibrations of the aromatic and cyclopentyl moieties. Theoretical calculations, often using Density Functional Theory (DFT) methods, can help in the assignment of these vibrational modes. researchgate.net

The simulated UV-Vis spectrum is determined by the electronic transitions within the molecule. The 2-chloro-4-fluorophenyl chromophore is expected to exhibit characteristic absorption bands in the UV region. Computational studies on similar aromatic ketones can predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities, which arise from π → π* and n → π* transitions. The solvent environment can also be modeled to study its effect on the electronic spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Absorption | Assignment |

|---|---|---|

| IR | ~1690 cm⁻¹ | C=O stretch |

| IR | ~1100-1200 cm⁻¹ | C-F stretch |

| IR | ~700-800 cm⁻¹ | C-Cl stretch |

| UV-Vis | ~250-270 nm | π → π* transition |

Note: These are predicted values based on typical ranges for similar functional groups.

Molecular Modeling for Ligand-Target Interactions in Derivatized Scaffolds

The this compound core can serve as a scaffold for designing new molecules with potential biological activity. Molecular modeling techniques are instrumental in predicting how derivatives of this scaffold might interact with specific biological targets.

Docking and Molecular Dynamics Simulations for Structurally Related Compounds

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, docking studies can be performed to screen for potential binding to various protein targets. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. nih.govnih.govresearchgate.net For instance, studies on structurally related chloro- and fluoro-substituted aromatic compounds have demonstrated the importance of these interactions in ligand binding. laurinpublishers.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. Following docking, MD simulations can be run to assess the stability of the predicted binding pose over time. nih.govnih.govmdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy. mdpi.com Studies on similar molecular systems have shown that MD simulations are crucial for understanding the dynamic nature of ligand-protein interactions and for validating docking results. nih.govnih.govmdpi.com

Table 3: Key Interactions in Ligand-Target Binding for Derivatized Scaffolds

| Interaction Type | Potential Interacting Groups on Derivatives | Potential Target Residues |

|---|---|---|

| Hydrogen Bonding | Amide, Hydroxyl, Carboxyl groups | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | Phenyl ring, Cyclopentyl group | Ala, Val, Leu, Ile, Phe, Trp |

| Halogen Bonding | Chlorine, Fluorine atoms | Electron-rich atoms (e.g., O, S) |

Derivatization and Synthetic Applications in Complex Molecular Synthesis

Building Block for Bicyclic and Polycyclic Aromatic Hydrocarbons

A thorough search of the scientific literature did not yield specific examples of 2-Chloro-4-fluorophenyl cyclopentyl ketone being used as a direct building block for the synthesis of bicyclic and polycyclic aromatic hydrocarbons (PAHs).

Theoretically, intramolecular cyclization reactions, such as the Friedel-Crafts type, could be envisioned. Under strong acid catalysis, the carbonyl group could be protonated, promoting electrophilic attack of the cyclopentyl ring onto the electron-rich fluorophenyl ring. However, the presence of two deactivating halogens (chloro and fluoro) on the aromatic ring would likely make such a reaction challenging, requiring harsh conditions that could lead to undesired side reactions. Alternative pathways, such as conversion of the ketone to a reactive intermediate followed by a cyclization/aromatization sequence, are plausible but have not been documented for this specific compound.

Precursor for Advanced Organic Intermediates and Scaffolds

While this compound is not extensively cited as a precursor for a wide range of advanced organic intermediates, its chemical structure lends itself to several potential transformations. The ketone moiety can be reduced to a secondary alcohol, which can then be used in substitutions or eliminations. Alternatively, it can be converted into an imine or enamine for further functionalization. The aromatic ring, substituted with both chlorine and fluorine, offers sites for nucleophilic aromatic substitution or cross-coupling reactions, making it a potential starting point for more complex scaffolds. However, specific, published examples of its use in this context remain elusive.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

No direct evidence was found in the reviewed literature detailing the use of this compound in the synthesis of pharmacologically relevant scaffolds.

It is noteworthy that the structurally analogous compound, 2-chlorophenyl cyclopentyl ketone (lacking the fluorine atom), is a well-known and key precursor in the synthesis of Ketamine, a dissociative anesthetic with applications in medicine. Research into fluorinated derivatives of ketamine has been conducted to modulate its pharmacological properties, with one study describing the synthesis of a fluoroketamine analogue starting from 2-fluorobenzonitrile (B118710) and a cyclopentyl Grignard reagent researchgate.net. This suggests a potential, though undocumented, role for this compound as a precursor for novel, halogenated ketamine analogues. The introduction of a fluorine atom could significantly alter the metabolic stability and receptor-binding affinity of the resulting molecule.

Table 1: Potential Pharmacological Scaffolds This table is illustrative and based on the potential application of the compound as an analogue to known precursors. No direct synthesis has been reported.

| Precursor Compound | Potential Target Scaffold | Pharmacological Class |

|---|

Functionalization for Targeted Molecular Diversity and Library Synthesis

The concept of using this compound for targeted molecular diversity and library synthesis is plausible due to its multiple reaction sites, but it is not an area that has been explored in published literature. The combination of a reactive ketone and a functionalized aromatic ring would allow for diversification at several points of the molecule to generate a library of related compounds for screening purposes.

The ketone functional group is a common starting point for the synthesis of various nitrogen-containing heterocycles. Established synthetic routes could theoretically be applied to this compound. For instance:

Fischer Indole (B1671886) Synthesis: Reaction with a substituted phenylhydrazine (B124118) under acidic conditions could potentially yield a fluorinated and chlorinated indole scaffold bearing a cyclopentyl group.

Pfitzinger or Friedländer Annulation: Condensation reactions with appropriate reagents (e.g., isatin (B1672199) for the Pfitzinger reaction) could lead to the formation of quinoline (B57606) derivatives.

Paal-Knorr Pyrrole Synthesis: Conversion of the ketone to a 1,4-dicarbonyl compound would allow for condensation with a primary amine or ammonia (B1221849) to form a substituted pyrrole.

Despite these well-known methodologies, their application to this compound has not been specifically reported.

The 2-chloro-4-fluorophenyl moiety is well-suited for transformation into an organometallic derivative for subsequent cross-coupling reactions. The carbon-chlorine bond is typically more reactive than the carbon-fluorine bond in palladium-catalyzed reactions. This selectivity would allow for the targeted formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the aromatic ring.

Potential, though undocumented, applications include:

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst to introduce new aryl or vinyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form substituted anilines.

Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl substituent.

These reactions would significantly increase the molecular complexity and diversity of scaffolds derived from the starting ketone, but specific examples have not been published. pressbooks.publibretexts.orglibretexts.org

Table 2: Potential Cross-Coupling Reactions This table presents hypothetical transformations based on established organometallic chemistry. No specific examples for the target compound are reported.

| Coupling Reaction | Reagent | Potential Product Structure |

|---|---|---|

| Suzuki Coupling | Arylboronic Acid | 2-Aryl-4-fluorophenyl cyclopentyl ketone |

| Buchwald-Hartwig | Secondary Amine | 2-(Dialkylamino)-4-fluorophenyl cyclopentyl ketone |

Stereoselective Transformations for Chiral Analogues

The ketone group in this compound is prochiral, meaning its reduction can lead to the formation of a chiral secondary alcohol. Stereoselective reduction methods could be employed to produce a single enantiomer of the corresponding alcohol with high optical purity.

Common methods for such transformations include:

Catalytic Asymmetric Hydrogenation: Using chiral metal catalysts (e.g., Ruthenium-BINAP) to deliver hydrogen to one face of the carbonyl group preferentially.

Enzymatic Reduction: Utilizing biocatalysts such as ketoreductases from microorganisms (e.g., Saccharomyces cerevisiae) which often provide very high enantioselectivity under mild conditions. nih.gov

The resulting chiral alcohol would be a valuable intermediate for the synthesis of enantiomerically pure downstream products, including potential chiral pharmacological agents. However, no studies detailing the stereoselective transformation of this compound have been found in the scientific literature.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chlorophenyl cyclopentyl ketone |

| Ketamine |

| 2-fluorobenzonitrile |

| Phenylhydrazine |

| Isatin |

Future Research Directions and Unexplored Avenues for 2 Chloro 4 Fluorophenyl Cyclopentyl Ketone

Development of Green Chemistry Approaches for Synthesis with Reduced Environmental Impact

Traditional synthetic routes for aryl ketones often rely on stoichiometric reagents and volatile organic solvents, contributing to significant environmental waste. Future research should prioritize the development of green chemistry alternatives for the synthesis of 2-Chloro-4-fluorophenyl cyclopentyl ketone. These approaches aim to improve atom economy, reduce energy consumption, and minimize the use of hazardous substances.

Key areas for investigation include the use of visible-light-induced aerobic C-H oxidation, which employs air as a green oxidant and water as a solvent, thereby avoiding harsh conditions and toxic reagents. chemistryviews.org Photocatalytic processes, potentially using sensitizers like cerium chloride (CeCl₃), could offer an environmentally benign pathway. chemistryviews.org Another promising avenue is the exploration of solar energy-induced Friedel-Crafts acylations, which harness renewable energy to drive the reaction, significantly reducing the carbon footprint of the synthesis. researchgate.net Research into solvent-free reaction conditions or the use of biodegradable solvents would further align the synthesis with the principles of green chemistry. organic-chemistry.orgictmumbai.edu.in

| Parameter | Traditional Synthesis Methods | Potential Green Chemistry Approaches |

|---|---|---|

| Oxidant | Peroxides, stoichiometric metal oxidants | Air (O₂) chemistryviews.org |

| Solvent | Volatile organic compounds (e.g., Toluene, THF) | Water, biodegradable solvents, or solvent-free conditions chemistryviews.org |

| Catalyst | Lewis acids (e.g., AlCl₃), expensive metal catalysts | Photocatalysts (e.g., CeCl₃), reusable nanocatalysts chemistryviews.orgictmumbai.edu.in |

| Energy Source | Conventional heating (fossil fuels) | Visible light, solar energy chemistryviews.orgresearchgate.net |

| Atom Economy | Often moderate to low | High, through C-H activation and reduced byproducts chemistryviews.org |

Exploration of Catalytic Asymmetric Syntheses to Yield Enantioenriched Products

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. While this compound is achiral, its derivatives created through reactions at the α-carbon or reduction of the ketone can be chiral. Future research should focus on developing catalytic asymmetric methods to produce these derivatives as single enantiomers, which can be crucial for biological activity.

Promising strategies include the enantioselective reduction of the ketone to form a chiral alcohol, which can be achieved using chiral catalysts like oxazaborolidines or transition metal complexes with chiral ligands. wikipedia.org Another approach is the α-functionalization of the ketone. Methodologies such as copper-catalyzed enantioselective synthesis could be adapted to introduce substituents at the α-position with high enantioselectivity. nih.gov Phase-transfer catalysis, using chiral quaternary ammonium (B1175870) salts, presents a practical method for transformations like α-azidation, which can then lead to chiral α-amino ketones. acs.org The development of these methods would provide access to valuable, enantioenriched building blocks for further synthesis. nih.gov

| Asymmetric Strategy | Potential Catalytic System | Target Chiral Product | Potential Advantages |

|---|---|---|---|

| Enantioselective Reduction | Ruthenium or Rhodium complexes with chiral diamine or amino alcohol ligands wikipedia.org | (R)- or (S)-1-(2-Chloro-4-fluorophenyl)cyclopentylmethanol | High enantiomeric ratios (>99:1), use of H₂ or transfer hydrogenation wikipedia.orgunc.edu |

| Enantioselective α-Alkylation | Copper catalyst with a chiral phosphine (B1218219) ligand nih.gov | α-Substituted chiral ketones | Creation of α-quaternary stereocenters, good yields and selectivity nih.gov |

| Enantioselective α-Azidation | Chiral quaternary ammonium salt (phase-transfer catalyst) acs.org | α-Azido-2-chloro-4-fluorophenyl cyclopentyl ketone | Practical, high enantioselectivity, precursor to chiral amino ketones acs.org |

Investigation of Novel Reaction Pathways and Domino Reactions for Enhanced Efficiency

A recently uncovered synthetic route for this compound itself involves the reaction of cyclopentanone (B42830) p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde (B119727), circumventing traditional Grignard or Friedel-Crafts methods. researchgate.netcolab.wsnih.gov Future research could build upon this by designing domino sequences that start with even simpler precursors. For example, a domino reaction could be envisioned that combines multiple bond-forming events in a highly controlled manner to assemble the target ketone. researchgate.netbeilstein-journals.org Such processes could involve an initial Michael addition followed by an intramolecular cyclization and subsequent rearrangement, rapidly building molecular complexity. nih.govresearchgate.net

| Reaction Type | Description | Potential Application for Synthesis |

|---|---|---|

| Tosylhydrazone-Mediated Synthesis | A novel route reacting cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde. researchgate.netnih.gov | Provides an alternative to organometallic reagents, potentially offering different substrate scope and milder conditions. |

| Domino Michael Addition/Cyclization | A one-pot sequence where a nucleophile adds to an acceptor, followed by an intramolecular ring-forming reaction. researchgate.net | Could potentially construct the cyclopentyl ring and attach the aryl group in a single, efficient process from acyclic precursors. |

| Catalytic Cascade Transformations | Multi-step reactions where the product of one catalytic cycle becomes the substrate for the next, all within one pot. researchgate.net | Could enable the synthesis of highly functionalized derivatives of the target ketone with high chemo- and stereoselectivity. |

Advanced Analytical Methodologies for Trace Analysis and Real-Time Monitoring in Reaction Development

The optimization of synthetic reactions relies heavily on the ability to accurately monitor reaction progress and identify intermediates and impurities. Future research in the synthesis of this compound would benefit from the application of advanced analytical methodologies. Real-time monitoring techniques can provide immediate feedback on reaction kinetics and pathway fidelity, accelerating process development.